5-(2'-(18F)Fluoroethyl)flumazenil 5-(2'-(18F)Fluoroethyl)flumazenil
Brand Name: Vulcanchem
CAS No.: 143693-57-6
VCID: VC0137302
InChI: InChI=1S/C16H15F2N3O3/c1-2-24-16(23)14-13-8-20(6-5-17)15(22)11-7-10(18)3-4-12(11)21(13)9-19-14/h3-4,7,9H,2,5-6,8H2,1H3/i17-1
SMILES: CCOC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC(=C3)F)CCF
Molecular Formula: C16H15F2N3O3
Molecular Weight: 334.31 g/mol

5-(2'-(18F)Fluoroethyl)flumazenil

CAS No.: 143693-57-6

Main Products

VCID: VC0137302

Molecular Formula: C16H15F2N3O3

Molecular Weight: 334.31 g/mol

5-(2'-(18F)Fluoroethyl)flumazenil - 143693-57-6

CAS No. 143693-57-6
Product Name 5-(2'-(18F)Fluoroethyl)flumazenil
Molecular Formula C16H15F2N3O3
Molecular Weight 334.31 g/mol
IUPAC Name ethyl 5-(2-(18F)fluoranylethyl)-8-fluoro-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate
Standard InChI InChI=1S/C16H15F2N3O3/c1-2-24-16(23)14-13-8-20(6-5-17)15(22)11-7-10(18)3-4-12(11)21(13)9-19-14/h3-4,7,9H,2,5-6,8H2,1H3/i17-1
Standard InChIKey NRBIGDVWCXXFLI-SJPDSGJFSA-N
Isomeric SMILES CCOC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC(=C3)F)CC[18F]
SMILES CCOC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC(=C3)F)CCF
Canonical SMILES CCOC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC(=C3)F)CCF
Synonyms 5-(2'-(18F)fluoroethyl)flumazenil
5-(2'-fluoroethyl)flumazenil
PubChem Compound 126761
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator